molecular formula C8H13NO2 B8741927 (1S,2R)-Ethyl 1-amino-2-vinylcyclopropanecarboxylate CAS No. 919094-52-3

(1S,2R)-Ethyl 1-amino-2-vinylcyclopropanecarboxylate

Cat. No.: B8741927
CAS No.: 919094-52-3
M. Wt: 155.19 g/mol
InChI Key: NBJXCTLFPNBZSG-XPUUQOCRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1S,2R)-Ethyl 1-amino-2-vinylcyclopropanecarboxylate is a chiral compound with significant interest in organic chemistry due to its unique structural features and potential applications. The compound consists of a cyclopropane ring substituted with an amino group, an ethenyl group, and an ethyl ester group. The stereochemistry of the compound is defined by the (1S,2R) configuration, which contributes to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1S,2R)-Ethyl 1-amino-2-vinylcyclopropanecarboxylate typically involves the cyclopropanation of suitable precursors followed by functional group modifications. One common method is the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization to form the cyclopropane ring . The reaction conditions often include the use of strong bases and specific catalysts to ensure high stereoselectivity.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems have been employed to introduce functional groups into organic compounds in a more sustainable and versatile manner compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions: (1S,2R)-Ethyl 1-amino-2-vinylcyclopropanecarboxylate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.

    Reduction: The ethenyl group can be reduced to form ethyl-substituted cyclopropane derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Nucleophiles such as acyl chlorides or anhydrides in the presence of a base.

Major Products: The major products formed from these reactions include imines, nitriles, reduced cyclopropane derivatives, and various substituted amides.

Scientific Research Applications

(1S,2R)-Ethyl 1-amino-2-vinylcyclopropanecarboxylate has diverse applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique stereochemistry.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals due to its reactivity and functional group diversity.

Mechanism of Action

The mechanism of action of (1S,2R)-Ethyl 1-amino-2-vinylcyclopropanecarboxylate involves its interaction with specific molecular targets. The compound’s stereochemistry allows it to fit into enzyme active sites or receptor binding pockets, influencing biochemical pathways. The amino group can form hydrogen bonds, while the ethenyl group can participate in π-π interactions, contributing to its biological activity .

Comparison with Similar Compounds

  • Ethyl (1S,2R)-1-cyano-2-phenylcyclopropanecarboxylate
  • Ethyl (1S,2R)-2-aminocyclopentane-1-carboxylate hydrochloride

Comparison: (1S,2R)-Ethyl 1-amino-2-vinylcyclopropanecarboxylate is unique due to its ethenyl group, which imparts additional reactivity compared to similar compounds. The presence of the ethenyl group allows for further functionalization and derivatization, making it a versatile intermediate in organic synthesis .

Properties

CAS No.

919094-52-3

Molecular Formula

C8H13NO2

Molecular Weight

155.19 g/mol

IUPAC Name

ethyl (1S,2R)-1-amino-2-ethenylcyclopropane-1-carboxylate

InChI

InChI=1S/C8H13NO2/c1-3-6-5-8(6,9)7(10)11-4-2/h3,6H,1,4-5,9H2,2H3/t6-,8-/m0/s1

InChI Key

NBJXCTLFPNBZSG-XPUUQOCRSA-N

Isomeric SMILES

CCOC(=O)[C@@]1(C[C@@H]1C=C)N

Canonical SMILES

CCOC(=O)C1(CC1C=C)N

Origin of Product

United States

Synthesis routes and methods I

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Synthesis routes and methods II

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